Product packaging for Sodium (S)-2-hydroxybutanoate(Cat. No.:CAS No. 1629168-61-1; 19054-57-0)

Sodium (S)-2-hydroxybutanoate

Cat. No.: B2797814
CAS No.: 1629168-61-1; 19054-57-0
M. Wt: 126.087
InChI Key: MOSCXNXKSOHVSQ-DFWYDOINSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Broad Relevance of Chiral Alpha-Hydroxy Acids in Chemical and Biological Systems

Alpha-hydroxy acids (AHAs) are a class of chemical compounds that feature a hydroxyl group attached to the alpha-carbon atom of a carboxylic acid. evolvebeauty.com These molecules are ubiquitous in nature and play vital roles in numerous biological processes. quicktakes.io In the realm of chemistry, chiral AHAs are valuable as they contain at least two functional groups—a hydroxyl and a carboxyl group—and possess a chiral center, making them versatile building blocks for the synthesis of more complex molecules. nih.gov Their ability to be chemically modified allows for the introduction of a second chiral center, further expanding their synthetic utility. nih.gov

In biological systems, AHAs are involved in various metabolic pathways. quicktakes.io For instance, they can act as substrates or inhibitors for enzymes, influencing cellular processes. ontosight.ai A notable example is their role in skin health, where they function as exfoliants by dissolving the bonds between skin cells, promoting cell turnover and renewal. evolvebeauty.comnih.gov This property has led to their widespread use in dermatological and cosmetic formulations. quicktakes.ionih.gov Furthermore, some AHAs and their derivatives exhibit antimicrobial properties. taylorandfrancis.com The biological activity of these compounds is often stereospecific, meaning that one enantiomer may have a different or more potent effect than the other.

The Significance of (S)-Configuration in Molecular Recognition and Function

The spatial arrangement of atoms, or stereochemistry, is critical in molecular interactions, a concept known as molecular recognition. researchgate.net This principle is fundamental to many biological processes, where enzymes and receptors are highly selective for a specific enantiomer of a substrate or ligand. mdpi.com The interaction between a chiral molecule and a biological receptor is often analogized to a key fitting into a lock; only the correctly shaped key (enantiomer) will fit and elicit a biological response. mdpi.com

The (S)-configuration of 2-hydroxybutanoate (B1229357), like that of other chiral molecules, dictates its specific interactions within a biological system. ontosight.ai For example, in the synthesis of pharmaceuticals, using the correct enantiomer is often crucial for the drug's efficacy and to avoid potential adverse effects that could be caused by the other enantiomer. chemimpex.com The (S)-enantiomer of 2-hydroxybutanoic acid is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comnih.gov This highlights the importance of enantiomerically pure compounds in research and development. The specific three-dimensional structure of the (S)-enantiomer allows it to bind with high affinity and specificity to its target enzymes or receptors, initiating a particular biological cascade. mdpi.com

Scope and Academic Research Trajectories for (S)-2-Hydroxybutanoate Chemistry

Research into (S)-2-hydroxybutanoate and its parent acid is multifaceted, spanning organic synthesis, biochemistry, and materials science. A significant area of investigation is the development of efficient and stereoselective methods for its synthesis. nih.gov Researchers are exploring both chemical and enzymatic routes to produce (S)-2-hydroxybutanoic acid with high enantiomeric purity. nih.gov For instance, enzymatic catalysis using L-lactate dehydrogenase has been shown to be an effective method for synthesizing (S)-2-hydroxybutanoic acid. nih.gov

In biochemistry, studies are focused on elucidating the metabolic roles of 2-hydroxybutyric acid. It is recognized as a biomarker for insulin (B600854) resistance and is a byproduct of protein metabolism. chemsrc.commedchemexpress.com Understanding the pathways that produce and utilize the (S)-enantiomer specifically can provide insights into metabolic dysregulation in various diseases. lmdb.ca

Another promising research direction is the use of (S)-2-hydroxybutanoic acid in polymer chemistry. It can be used to create biodegradable polymers with specific properties. rsc.org For example, alternating copolymers of lactic acid and 2-hydroxybutanoic acid have been synthesized, and their stereocomplex formation has been studied. rsc.org These materials have potential applications in medicine and as environmentally friendly plastics. The ability to form optically active biodegradable homogeneous stereocomplexes is a notable property of (S)-2-Hydroxybutanoic acid. medchemexpress.com

Below is a table summarizing the key properties of Sodium (S)-2-hydroxybutanoate and its corresponding acid.

PropertyThis compound(S)-2-Hydroxybutanoic Acid
Chemical Formula C4H7NaO3 chembk.comC4H8O3 sigmaaldrich.com
Molecular Weight 126.09 g/mol nih.gov104.10 g/mol sigmaaldrich.com
Appearance Colorless solid, crystalline or powder chembk.comSolid sigmaaldrich.com
Melting Point 133-135°C chembk.com50-54°C sigmaaldrich.com
Solubility Soluble in water chembk.com-
Synthesis Neutralizing (S)-2-hydroxybutanoic acid with a sodium base vulcanchem.comCan be synthesized via enzymatic catalysis nih.gov
Key Applications Research intermediate sigmaaldrich.comChiral building block in organic synthesis chemimpex.com, pharmaceutical intermediate chemimpex.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B2797814 Sodium (S)-2-hydroxybutanoate CAS No. 1629168-61-1; 19054-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCXNXKSOHVSQ-DFWYDOINSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure S 2 Hydroxybutanoic Acid and Its Derivatives

Biocatalytic and Chemoenzymatic Routes for Selective Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. By leveraging the high selectivity of enzymes, it is possible to produce (S)-2-hydroxybutanoic acid with high enantiomeric excess and yield.

Engineered Microbial Systems for Enhanced Yield (e.g., Recombinant Escherichia coli)

Metabolic engineering of microbial systems, particularly Escherichia coli, has been a successful strategy for the overproduction of (S)-2-hydroxybutanoic acid. researchgate.netrsc.orggoogle.com These "microbial cell factories" are designed by introducing and optimizing biosynthetic pathways to convert renewable feedstocks into the desired product.

In one notable example, a recombinant E. coli strain was engineered to produce high-titer (S)-2-hydroxybutanoic acid. researchgate.net By expressing a cascade of enzymes, the engineered bacterium could efficiently convert a readily available starting material into the target molecule. The optimization of gene expression and cultivation conditions is a key aspect of maximizing the yield and productivity of these microbial systems. researchgate.netgoogle.com

Multi-Enzyme Cascade Reactions for Stereoselective Transformation (e.g., L-threonine deaminase, NAD-dependent L-lactate dehydrogenase, alcohol dehydrogenase)

Multi-enzyme cascade reactions, where several enzymatic steps are carried out in a single pot, offer an efficient approach to synthesize complex molecules. This strategy minimizes the need for intermediate purification steps, reduces waste, and can overcome thermodynamic limitations.

A highly effective cascade biosynthesis system has been designed in Escherichia coli for the production of optically pure (S)-2-hydroxybutanoic acid from L-threonine. researchgate.net This system co-expresses three key enzymes:

L-threonine deaminase (TD): This enzyme catalyzes the conversion of L-threonine to 2-oxobutanoic acid (also known as α-ketobutyrate), the precursor to 2-hydroxybutanoic acid. researchgate.net

NAD-dependent L-lactate dehydrogenase (LDH): This dehydrogenase stereoselectively reduces the ketone group of 2-oxobutanoic acid to the hydroxyl group, forming (S)-2-hydroxybutanoic acid. researchgate.net

Formate dehydrogenase (FDH): This enzyme is crucial for cofactor regeneration, which is discussed in the next section. researchgate.net

By carefully balancing the expression levels of these enzymes through promoter engineering, researchers have achieved a high titer of 143 g/L and a molar yield of 97% for (S)-2-hydroxybutanoic acid within 16 hours. researchgate.net

Cofactor Regeneration Strategies in Biocatalysis (e.g., NADH regeneration)

Many of the enzymatic reactions used in biocatalysis, particularly reductions catalyzed by dehydrogenases, require expensive cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). For these processes to be economically viable on an industrial scale, the consumed cofactor must be continuously regenerated in situ.

In the multi-enzyme cascade for (S)-2-hydroxybutanoic acid production, the reduction of 2-oxobutanoic acid by L-lactate dehydrogenase consumes NADH, converting it to NAD+. researchgate.net To regenerate NADH, formate dehydrogenase (FDH) is included in the system. researchgate.net FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.net This elegant strategy ensures a continuous supply of the necessary reducing equivalents for the main reaction. Other strategies for NADH regeneration include using alcohol dehydrogenases that consume a cheap alcohol like isopropanol.

Enantioselective Oxidation by Glycolate (B3277807) Oxidase

An alternative biocatalytic approach to obtain enantiopure 2-hydroxybutanoic acid is through the kinetic resolution of a racemic mixture. This involves an enzyme that selectively reacts with one enantiomer, leaving the other untouched.

Glycolate oxidase ((S)-2-hydroxyacid oxidase) has been shown to be highly effective for this purpose. This flavin mononucleotide (FMN)-dependent enzyme catalyzes the oxidation of (S)-2-hydroxy acids to their corresponding 2-keto acids. When presented with a racemic mixture of (RS)-2-hydroxybutanoic acid, glycolate oxidase from spinach exhibits a high degree of selectivity for the (S)-enantiomer, oxidizing it to 2-oxobutanoic acid. The (R)-enantiomer is left unreacted and can be recovered with high enantiomeric purity. This method is particularly useful for the production of (R)-2-hydroxy acids.

Stereoselective Chemical Synthesis and Deracemization Strategies

While biocatalytic methods offer many advantages, stereoselective chemical synthesis remains a cornerstone for the production of chiral molecules. These methods often involve the use of chiral starting materials or chiral catalysts to direct the formation of the desired stereoisomer.

Asymmetric Synthesis Approaches (e.g., from (S)-2-aminobutyric acid)

One logical and established route for the asymmetric synthesis of (S)-2-hydroxybutanoic acid is to start from a readily available chiral precursor, such as (S)-2-aminobutyric acid. The conversion of an amino group to a hydroxyl group with retention of stereochemistry can be achieved through a diazotization reaction.

Resolution of Racemic 2-Hydroxybutanoic Acid

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in the synthesis of enantiopure compounds. libretexts.orgwikipedia.org Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility, their separation by common laboratory techniques like distillation or simple crystallization is not feasible. pharmaguideline.comchemistrysteps.com The primary strategy for resolving a racemic mixture, such as that of 2-hydroxybutanoic acid, involves its conversion into a mixture of diastereomers. libretexts.orgspcmc.ac.in Diastereomers, unlike enantiomers, have distinct physical properties, which allows for their separation. libretexts.orgpharmaguideline.com

A prevalent method for resolving racemic acids is to react them with an enantiomerically pure chiral base. pharmaguideline.comchemistrysteps.com This acid-base reaction forms a mixture of diastereomeric salts. spcmc.ac.innih.gov For racemic 2-hydroxybutanoic acid, a chiral base such as (-)-brucine, (-)-strychnine, or (+)-cinchonine can be employed as a resolving agent. spcmc.ac.in The resulting diastereomeric salts, for instance, ((R)-2-hydroxybutanoate)-((S)-base) and ((S)-2-hydroxybutanoate)-((S)-base), will exhibit different solubilities, enabling their separation by fractional crystallization. pharmaguideline.comnih.gov Once the diastereomeric salts are separated, they can be treated with a strong acid to regenerate the individual, optically pure enantiomers of 2-hydroxybutanoic acid. pharmaguideline.com

Beyond classical chemical resolution, kinetic resolution offers an alternative and efficient enzymatic approach. This method leverages the different reaction rates of enantiomers with a chiral catalyst, often an enzyme. libretexts.org In the case of racemic 2-hydroxybutanoate (B1229357), NAD-independent L-lactate dehydrogenase (L-iLDH) has been utilized as a biocatalyst. nih.gov This enzyme selectively oxidizes one enantiomer, leaving the other untouched. A study demonstrated that this method could produce D-(R)-2-hydroxybutanoate at a high concentration of 0.197 M with an exceptional enantiomeric excess of 99.1%. nih.gov The co-product, 2-oxobutanoate (B1229078), was also formed in high concentration. nih.gov The desired D-2-hydroxybutanoate was then successfully separated from the mixture using an ion exchange process, achieving a high recovery rate. nih.gov

Table 1: Kinetic Resolution of Racemic 2-Hydroxybutanoate using L-iLDH

Parameter Result
Product D-2-hydroxybutanoate
Final Concentration 0.197 M
Enantiomeric Excess (ee) 99.1%
Co-product 2-Oxobutanoate
Co-product Concentration 0.193 M
Separation Method Ion Exchange Resin

This table summarizes the results from a kinetic resolution study using an NAD-independent L-lactate dehydrogenase containing biocatalyst. nih.gov

Derivatization via Esterification for Chiral Building Blocks (e.g., Butyl (S)-2-hydroxybutanoate)

Enantiopure (S)-2-hydroxybutanoic acid is a valuable precursor for creating more complex chiral building blocks through derivatization. A common and fundamental derivatization reaction is esterification. cymitquimica.com The Fischer esterification is a classic method where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester and water. masterorganicchemistry.comorganic-chemistry.org This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed. organic-chemistry.orgchemguide.co.uk

To synthesize Butyl (S)-2-hydroxybutanoate, (S)-2-hydroxybutanoic acid is heated with butanol and an acid catalyst. chemguide.co.uk This ester, Butyl (S)-2-hydroxybutanoate, is an important chiral intermediate, notably in the synthesis of the potent and selective PPARα agonist (R)-K-13675, a drug candidate for treating hyperlipidemia. thieme-connect.com

While direct esterification is a standard method, other advanced synthetic routes have been developed to produce Butyl (S)-2-hydroxybutanoate with high yield and stereochemical purity. thieme-connect.comresearchgate.net One such method starts from butyl (S)-2,3-epoxypropanoate. thieme-connect.com This process involves a stereo-specific ring-opening reaction using methylmagnesium bromide in the presence of a copper catalyst. researchgate.net Research has shown that the choice and amount of the copper catalyst are crucial for maximizing the yield. thieme-connect.com Copper(I) iodide (CuI) was found to be particularly effective. thieme-connect.comchemicalbook.com

A study optimizing this reaction found that using 0.15 equivalents of copper(I) iodide at -78°C for 15 minutes resulted in a near-quantitative yield of 99%. chemicalbook.com Using either no catalyst or an excessive amount led to a complex mixture of products or a significant decrease in yield. chemicalbook.com

Table 2: Synthesis of Butyl (S)-2-hydroxybutanoate via Ring-Opening of Butyl (S)-2,3-epoxypropanoate

Entry Cu Catalyst Equivalents Reaction Conditions Yield (%)
1 CuI 0.075 -78°C, 3.5 h 83
2 CuI 0.15 -20°C, 15 min 64
3 CuI 0.15 -78°C, 15 min 99
4 CuCl 0.15 -78°C, 15 min 79
5 CuBr 0.15 -78°C, 15 min 76
6 CuI 0 -78°C, 2.5 h -

This table presents the optimization of reaction conditions for the synthesis of Butyl (S)-2-hydroxybutanoate. The reaction was performed using 200 mg of n-butyl (S)-(-)-2,3-epoxypropionate and methylmagnesium bromide in anhydrous diethyl ether. chemicalbook.com

Another novel approach utilizes the regioselective thiolysis of butyl (2S,3R)-epoxybutanoate, which is mediated by scandium triflate, followed by reductive cleavage of the resulting thioether to give Butyl (S)-2-hydroxybutanoate in quantitative yield with retention of stereochemistry. thieme-connect.comresearchgate.net These advanced methods provide efficient and highly stereoselective pathways to important chiral esters derived from (S)-2-hydroxybutanoic acid. thieme-connect.com

Biochemical Pathways and Metabolic Roles of 2 Hydroxybutanoic Acid Enantiomers

Endogenous Formation and Intermediacy in Amino Acid Catabolism

2-Hydroxybutanoic acid, also known as α-hydroxybutyrate, is an endogenous metabolite produced in mammalian tissues, primarily the liver. Its formation is intrinsically linked to the catabolism of specific amino acids, namely L-threonine and methionine.

During the breakdown of L-threonine, the enzyme threonine dehydratase catalyzes its conversion to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate). Subsequently, 2-oxobutanoate can be reduced to 2-hydroxybutanoic acid. This reaction is part of a metabolic pathway that manages excess threonine.

The connection to methionine metabolism is primarily through the transsulfuration pathway, which is crucial for cysteine and glutathione (B108866) synthesis. When there is a high demand for glutathione, homocysteine (a methionine cycle intermediate) is increasingly shunted into the transsulfuration pathway to produce cysteine. wikipedia.org 2-Oxobutanoate is generated as a byproduct in this pathway when cystathionine (B15957) is cleaved. This 2-oxobutanoate is then available for reduction to 2-hydroxybutanoic acid. Therefore, elevated levels of 2-hydroxybutanoic acid can be an indicator of increased flux through the transsulfuration pathway, often in response to oxidative stress. wikipedia.org

Amino Acid PrecursorKey IntermediateResulting MetaboliteMetabolic Context
L-Threonine2-Oxobutanoate2-Hydroxybutanoic acidCatabolism of excess threonine
MethionineHomocysteine -> Cystathionine -> 2-Oxobutanoate2-Hydroxybutanoic acidIncreased demand for cysteine/glutathione synthesis

Participation in Glutathione Biosynthesis Pathway

The synthesis of 2-hydroxybutanoic acid is closely associated with the biosynthesis of glutathione (GSH), a critical antioxidant in the body. wikipedia.orgnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine. nih.gov Its synthesis is a two-step enzymatic process. nih.govmdpi.com

Under conditions of oxidative stress or high detoxification demands, the rate of hepatic glutathione synthesis increases significantly. wikipedia.org This heightened demand can make L-cysteine the rate-limiting amino acid for GSH production. wikipedia.org To compensate, the body diverts homocysteine from the methionine regeneration cycle into the transsulfuration pathway to synthesize more cysteine. wikipedia.org In this pathway, cystathionine beta-synthase combines homocysteine and serine to form cystathionine. Subsequently, cystathionase (also known as cystathionine gamma-lyase) cleaves cystathionine to yield cysteine, ammonia, and 2-oxobutanoate.

This 2-oxobutanoate is then reduced to 2-hydroxybutanoic acid. wikipedia.org Consequently, 2-hydroxybutanoic acid is released as a byproduct of the metabolic shift aimed at sustaining cysteine supply for glutathione production. wikipedia.org Chronic increases in the rate of glutathione synthesis can be reflected by the urinary excretion of 2-hydroxybutanoate (B1229357). wikipedia.org

Enzymatic Interconversions and Substrate Specificity

The interconversion of 2-hydroxybutanoic acid enantiomers and their corresponding keto acid, 2-oxobutanoate, is catalyzed by specific oxidoreductases with distinct stereospecificity.

(S)-2-hydroxybutanoic acid is a substrate for the flavin mononucleotide (FMN)-dependent enzyme glycolate (B3277807) oxidase (also known as (S)-2-hydroxyacid oxidase). nih.gov This enzyme catalyzes the oxidation of (S)-2-hydroxy acids to their corresponding 2-keto acids, producing hydrogen peroxide as a byproduct. nih.gov Research has shown that glycolate oxidase exhibits high activity towards 2-hydroxybutanoic acid. nih.gov The enzyme is absolutely specific to the (S)-enantiomer, making it useful in laboratory settings for the resolution of racemic 2-hydroxy acids. nih.gov

Conversely, the D-enantiomer, (D)-2-hydroxybutanoic acid , is a substrate for the mitochondrial enzyme D-2-hydroxy acid dehydrogenase . This enzyme specifically oxidizes D-2-hydroxy acids. nih.gov

While malate (B86768) dehydrogenase is known to catalyze the interconversion of malate and oxaloacetate, its direct, significant role in the primary metabolism of 2-hydroxybutanoic acid is less defined. Malate dehydrogenase is part of the tricarboxylic acid (TCA) cycle and primarily acts on four-carbon dicarboxylic acids. nih.govresearchgate.net The conversion of 2-hydroxybutanoic acid to 2-oxobutanoate is more specifically attributed to the dedicated hydroxy acid dehydrogenases.

EnzymeEnantiomer SpecificityReaction
Glycolate Oxidase ((S)-2-hydroxyacid oxidase)(S)-enantiomer(S)-2-hydroxybutanoic acid → 2-Oxobutanoate + H₂O₂
D-2-hydroxy acid dehydrogenase(D)-enantiomer(D)-2-hydroxybutanoic acid → 2-Oxobutanoate

Interconnections with Cellular Metabolic Regulation and Byproduct Formation

The metabolism of 2-hydroxybutanoic acid is interconnected with the cellular redox state, particularly the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). The reversible conversion between 2-hydroxybutanoic acid and 2-oxobutanoic acid is a redox reaction coupled to the NAD+/NADH pool. pathwaycommons.orgmetabolomicsworkbench.org

The reaction is as follows: 2-Hydroxybutanoic acid + NAD+ ↔ 2-Oxobutanoate + NADH + H+ pathwaycommons.orgmetabolomicsworkbench.org

This equilibrium means that the relative concentrations of 2-hydroxybutanoic acid and 2-oxobutanoate are influenced by the cellular NADH/NAD+ ratio. An elevated NADH/NAD+ ratio, which can occur during states of high-fatty acid oxidation or impaired mitochondrial function, would favor the reduction of 2-oxobutanoate to 2-hydroxybutanoic acid. Conversely, a lower NADH/NAD+ ratio (higher NAD+) would favor the oxidation of 2-hydroxybutanoic acid to 2-oxobutanoate.

The formation of 2-hydroxybutanoic acid as a byproduct of amino acid catabolism and glutathione synthesis serves as a metabolic overflow mechanism. When the production of 2-oxobutanoate from threonine or methionine metabolism exceeds the capacity of its primary metabolic fates (such as conversion to propionyl-CoA), it is shunted towards reduction to 2-hydroxybutanoic acid. This process helps to regenerate NAD+ from NADH, which is essential for maintaining cellular redox balance and the continuation of metabolic pathways like glycolysis. nih.gov Therefore, the level of 2-hydroxybutanoic acid can act as a barometer for metabolic stress, reflecting imbalances between substrate influx into certain pathways and the cell's capacity to process the resulting intermediates.

Application in Chiral Building Block Chemistry and Fine Chemical Synthesis

Precursor for Stereospecific Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a major driving force in modern drug development. Sodium (S)-2-hydroxybutanoate and its corresponding acid, (S)-2-hydroxybutanoic acid, are instrumental in the synthesis of several important active pharmaceutical ingredients (APIs). cdnsciencepub.comherts.ac.uk The (S)-configuration of the hydroxyl group at the second carbon is transferred to the final drug molecule, ensuring the desired therapeutic effect.

One notable application is in the synthesis of antiepileptic drugs. For instance, derivatives of (S)-2-hydroxybutanoic acid are utilized in the production of Levetiracetam and Brivaracetam . These drugs are effective in the treatment of epilepsy, and their efficacy is directly linked to their specific stereochemistry.

Furthermore, (S)-2-aminobutanol, a key intermediate in the synthesis of the tuberculostatic agent (S,S)-Ethambutol , can be synthesized from (S)-2-aminobutyric acid, which is structurally related to (S)-2-hydroxybutanoic acid. The stereochemistry of the two chiral centers in Ethambutol is crucial for its therapeutic activity, with the (S,S)-isomer being significantly more potent than other stereoisomers.

Table 1: Examples of Pharmaceutical Intermediates Derived from (S)-2-hydroxybutanoic Acid Scaffold

Pharmaceutical Intermediate Target Drug Therapeutic Area
(S)-2-aminobutanamide Levetiracetam Antiepileptic
Chiral precursors for pyrrolidinone ring Brivaracetam Antiepileptic

Role in Agrochemical Development

Similar to pharmaceuticals, the biological activity of many agrochemicals is dependent on their stereochemistry. The use of single-enantiomer pesticides can lead to lower application rates, reduced environmental impact, and increased efficacy against target pests. While direct synthesis examples starting from this compound are not always explicitly detailed in publicly available literature, its role as a chiral building block is conceptually significant in the development of modern agrochemicals.

The principle of chirality is well-illustrated in herbicides like (S)-metolachlor . The herbicidal activity of metolachlor (B1676510) resides almost exclusively in the (S)-enantiomer. The production of enantiomerically enriched (S)-metolachlor, marketed as Dual Magnum®, allows for a significant reduction in the amount of active ingredient released into the environment compared to the racemic mixture. Chiral building blocks are essential for the efficient synthesis of such single-enantiomer agrochemicals.

Another example is the fungicide Benalaxyl . The fungicidal activity of this compound is also stereoselective. The more active enantiomer, known as Benalaxyl-M, is the R-(-)-isomer. The isolation and use of the more active enantiomer demonstrate the importance of chirality in agrochemical development, a field where chiral precursors like this compound play a vital role in providing the necessary stereochemical control.

Table 2: Chirality in Agrochemicals

Agrochemical Type Active Enantiomer Significance
Metolachlor Herbicide (S)-enantiomer Higher herbicidal activity, reduced environmental load.

Synthesis of Optically Active Chemical Entities

The utility of this compound extends beyond the synthesis of specific pharmaceuticals and agrochemicals. Its reactive hydroxyl and carboxyl groups, combined with its defined stereocenter, make it a versatile starting material for a variety of optically active compounds. cdnsciencepub.comherts.ac.uk

For example, the reduction of (S)-2-hydroxybutanoic acid or its esters can yield (S)-2-butanol , a chiral alcohol that is itself a useful synthetic intermediate. This transformation preserves the stereochemical integrity of the original molecule.

Furthermore, (S)-2-hydroxybutanoic acid can be used in the synthesis of various alpha-hydroxy esters . These compounds are valuable intermediates in organic synthesis and can be found in a range of biologically active molecules and fine chemicals. The enantioselective synthesis of these esters is of significant interest, and the use of a chiral precursor like this compound provides a direct route to obtaining the desired stereoisomer.

The ability to serve as a precursor to a range of smaller, functionalized chiral molecules underscores the importance of this compound in the broader landscape of fine chemical synthesis.

Advanced Materials Science: Stereocomplex Polymers Derived from Hydroxybutanoic Acid Units

Principles of Stereocomplexation in Polyhydroxyalkanoates (e.g., Lactic Acid-Based Copolymers)

Stereocomplexation in polyhydroxyalkanoates, most notably demonstrated in polylactic acid (PLA), is a phenomenon involving the co-crystallization of enantiomeric polymer chains, namely poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA). acs.orgwikipedia.org When these two stereoisomers are blended, they can form a unique crystalline structure known as a stereocomplex (SC). This structure is distinct from the homocrystallites (HCs) formed by the individual PLLA or PDLA chains. wikipedia.org

The formation of the stereocomplex is driven by specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions between the complementary helical structures of the L- and D-enantiomer chains. nih.gov This results in a more tightly packed crystal lattice compared to the homocrystals. researchgate.net A key characteristic of stereocomplex formation is the significant enhancement of thermal properties. The melting temperature (Tm) of the stereocomplex can be up to 50°C higher than that of the individual homocrystalline polymers. acs.orgwikipedia.org

The efficiency of stereocomplexation is influenced by several factors, including the molecular weight of the polymers, the blend ratio, and the processing conditions such as temperature and solvent. acs.org While a 1:1 ratio of PLLA to PDLA is often optimal for maximizing stereocomplex formation, the phenomenon can still occur at other ratios, though often with the concurrent formation of homocrystallites. science.gov

Impact of (S)-2-Hydroxybutanoic Acid Incorporation on Polymer Microstructure and Crystallinity

The incorporation of (S)-2-hydroxybutanoic acid (S-2HB) units into polylactic acid and other polyhydroxyalkanoates significantly influences the resulting polymer's microstructure and crystallinity. Research has demonstrated that enantiomeric alternating copolymers of poly(L-lactic acid-alt-L-2-hydroxybutanoic acid) [P(LLA-alt-L-2HB)] and poly(D-lactic acid-alt-D-2-hydroxybutanoic acid) [P(DLA-alt-D-2HB)] can form stereocomplexes. acs.org

Interestingly, the individual enantiomeric alternating copolymers, P(LLA-alt-L-2HB) and P(DLA-alt-D-2HB), are amorphous on their own. However, when blended, they exhibit crystallizability through stereocomplexation. acs.org This indicates that the introduction of the 2-hydroxybutanoic acid unit does not inhibit, but rather participates in, the formation of a stable, ordered stereocomplex structure.

Furthermore, studies on the ternary stereocomplex crystallization of poly(L-2-hydroxybutanoic acid) [P(L-2HB)], poly(D-2-hydroxybutanoic acid) [P(D-2HB)], and poly(D-lactic acid) (PDLA) have shown that these different polymer chains can co-crystallize to form a ternary stereocomplex. researchgate.net This highlights the versatility of stereocomplex formation beyond simple binary blends of enantiomers of the same monomer unit. The ability to form these complex crystalline structures opens up new avenues for tailoring the microstructure and, consequently, the properties of the resulting materials.

Enhancing Material Performance through Enantiomeric Blending (e.g., Thermal Stability, Mechanical Properties)

The formation of stereocomplexes through the enantiomeric blending of polymers containing (S)-2-hydroxybutanoic acid units leads to a significant enhancement in material performance, particularly in terms of thermal stability and mechanical properties. This improvement is a direct consequence of the highly ordered and tightly packed crystalline structure of the stereocomplex.

The melting temperature (Tm) of stereocomplexes derived from copolymers containing 2-hydroxybutanoic acid is notably higher than that of the corresponding homocrystals. For instance, the stereocomplex formed from a blend of P(LLA-alt-L-2HB) and P(DLA-alt-D-2HB) exhibits a melting temperature of approximately 187.5 °C. acs.org This is a substantial increase compared to the amorphous nature of the individual copolymers.

The mechanical properties are also significantly improved. The tensile strength, Young's modulus, and elongation-at-break of films made from 1:1 blends of PLLA and PDLA have been shown to be higher than those of the non-blended films. nih.gov This enhancement is attributed to the strong intermolecular forces within the stereocomplex crystallites, which act as physical crosslinks, reinforcing the polymer matrix. nih.govnih.gov The improved mechanical integrity makes these materials suitable for a wider range of applications, including those requiring higher strength and durability.

The following table summarizes the thermal properties of stereocomplexes formed from alternating copolymers of lactic acid and 2-hydroxybutanoic acid.

Polymer BlendMelting Temperature (Tm) (°C)Enthalpy of Melting (ΔHm) (J/g)
P(LLA-alt-L-2HB)/P(DLA-alt-D-2HB) (Solvent-evaporated)187.598.1
P(LLA-alt-L-2HB)/P(DLA-alt-D-2HB) (Precipitated)187.991.8

"Helical Molecular Glue" Phenomena and Polymer Co-crystallization Mechanisms

The concept of a "helical molecular glue" has been introduced to describe the mechanism by which stereocomplexation can facilitate the co-crystallization of polymer chains that would not typically crystallize together. researchgate.netresearchgate.net In this phenomenon, an optically active polymer can act as a "glue" to bring together two oppositely configured polymer chains, enabling them to pack into a stable crystalline lattice.

This mechanism is particularly relevant in the context of ternary stereocomplexes, such as those formed from P(L-2HB), P(D-2HB), and PDLA. Here, one of the enantiomeric polymers can facilitate the interaction and ordered packing of the other two, leading to the formation of a co-crystal. researchgate.net This expands the possibilities for creating novel polymer blends with tailored properties, as it is not limited to simple binary enantiomeric pairs.

The co-crystallization mechanism in these systems is a complex interplay of thermodynamics and kinetics. The strong intermolecular interactions within the stereocomplex provide the thermodynamic driving force for its formation over homocrystallization. researchgate.net Kinetically, factors such as chain mobility, diffusion, and the presence of nucleation sites play a crucial role. acs.org The "helical molecular glue" effect can be seen as a way to overcome kinetic barriers to co-crystallization by providing a template or a favorable interaction pathway for the different polymer chains to assemble into a highly ordered structure. This understanding of the co-crystallization mechanism is vital for the rational design of new high-performance biodegradable materials.

Analytical Methodologies for Investigation of S 2 Hydroxybutanoate in Complex Matrices

Chromatographic Techniques for Enantiomeric Separation and Quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is a cornerstone for the separation and quantification of chiral molecules like (S)-2-hydroxybutanoate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized, employing strategies that create a chiral environment to differentiate between enantiomers.

Gas Chromatography (GC)

GC offers high resolution and sensitivity for the analysis of volatile compounds. For non-volatile analytes like 2-hydroxybutanoate (B1229357), chemical derivatization is a necessary prerequisite for GC analysis. Enantioseparation via GC can be achieved through two main approaches:

Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture of 2-hydroxybutanoate is reacted with an enantiomerically pure CDA. This reaction converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on a standard achiral GC column. wikipedia.org A common strategy involves esterification of the carboxylic acid group followed by reaction of the hydroxyl group with a CDA like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent). nih.govresearchgate.net The resulting diastereomeric esters can then be separated and quantified. Another approach involves the formation of O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can also be resolved on achiral columns. researchgate.net

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where separation is achieved on a capillary column coated with a chiral selector. gcms.cz Cyclodextrin derivatives are among the most effective and widely used CSPs for this purpose. gcms.cznih.gov These cyclic oligosaccharides have a chiral cavity that interacts differently with the two enantiomers of the analyte, leading to different retention times and enabling their separation and quantification. nih.gov

The choice of derivatization agent and GC column is critical for achieving optimal separation, as summarized in the table below.

MethodologyKey FeaturePrinciple of SeparationTypical Application
Indirect (Chiral Derivatization)Reaction with a CDA (e.g., Mosher's reagent)Formation of diastereomers separable on achiral columnsQuantification in food samples and biological fluids nih.govresearchgate.net
Direct (Chiral Column)Use of a Chiral Stationary Phase (CSP)Differential interaction of enantiomers with the CSP (e.g., cyclodextrin)Analysis of essential oils and metabolic studies nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for analyzing polar and thermally unstable compounds, making it ideal for 2-hydroxybutanoate without the need for derivatization to increase volatility. Similar to GC, enantioseparation by HPLC relies on creating a chiral environment.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most prevalent method in chiral HPLC. chromatographyonline.comresearchgate.net CSPs are commercially available with a wide variety of chiral selectors immobilized onto a support material, typically silica. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of racemic compounds, including hydroxy acids. unife.it The separation mechanism involves transient diastereomeric complex formation between the analyte enantiomers and the CSP, driven by interactions like hydrogen bonding and π-π interactions. unife.it

Indirect Separation using Chiral Derivatizing Agents (CDAs): As with GC, enantiomers can be derivatized with a CDA to form diastereomers, which are then separated on a conventional achiral reversed-phase column (e.g., C18). nih.govsigmaaldrich.com Reagents like (+)- or (−)-diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to react with the hydroxyl group of 2-hydroxybutanoate. nih.gov

Chiral Mobile Phase Additives (CMPAs): In this less common approach, a chiral selector is added to the mobile phase. The selector forms transient diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be resolved on an achiral stationary phase.

MethodologyKey FeaturePrinciple of SeparationTypical Application
Direct (Chiral Column)Use of a Chiral Stationary Phase (e.g., polysaccharide-based)Formation of temporary diastereomeric complexes between analyte and CSPPharmaceutical quality control, biomedical research chromatographyonline.comunife.it
Indirect (Chiral Derivatization)Reaction with a CDA to form diastereomersSeparation of diastereomers on standard achiral columns (e.g., C18)Chiral metabolomics, analysis in complex matrices nih.gov
Chiral Mobile Phase AdditiveChiral selector added to the mobile phaseFormation of diastereomeric complexes in the mobile phaseSpecialized separations where suitable CSPs are unavailable

Spectroscopic Characterization for Stereochemical Confirmation and Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. However, because enantiomers have identical physical properties in an achiral environment, their NMR spectra are identical under standard conditions. acs.orgnih.gov To confirm the stereochemistry of (S)-2-hydroxybutanoate, methods that induce diastereomeric differentiation are required.

The two primary NMR-based strategies are:

Use of Chiral Derivatizing Agents (CDAs): This involves the covalent bonding of the enantiomers of 2-hydroxybutanoate with an enantiomerically pure CDA. wikipedia.org The resulting diastereomers have distinct spatial arrangements and, therefore, will exhibit different chemical shifts (Δδ) in their NMR spectra, particularly for protons or carbons near the newly formed stereocenter. acs.orgnih.gov This allows for the identification and quantification of each enantiomer. nih.gov Diacetyl-L-tartaric anhydride (DATAN) is a CDA that reacts with the hydroxyl group of hydroxy acids to form diastereomers that are resolvable by NMR. nih.govnih.gov

Use of Chiral Solvating Agents (CSAs): CSAs, also known as chiral shift reagents, are added to the NMR sample where they form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte enantiomers. acs.org This transient interaction is sufficient to induce small but measurable differences in the chemical shifts of the corresponding nuclei in the two enantiomers, allowing for their distinction and the determination of enantiomeric excess. acs.orgnih.gov

The structural identity of (S)-2-hydroxybutanoate can be confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts provide information about the chemical environment of each nucleus.

¹H and ¹³C NMR Spectral Data for (S)-2-Hydroxybutyric Acid
NucleusSolventFrequencyChemical Shift (ppm)
¹HWater600 MHz~3.99 (triplet, 1H, -CH(OH)-)
~1.68 (multiplet, 2H, -CH₂-)
~0.89 (triplet, 3H, -CH₃)
(Reference nih.gov)
¹³CCDCl₃15.09 MHz177.75 (-COOH)
71.61 (-CH(OH)-)
27.11 (-CH₂-)
9.04 (-CH₃)
(Reference nih.gov)

Mass Spectrometry-Based Metabolomic Profiling for Identification of Key Metabolites

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is a powerful platform for metabolomics. youtube.com It provides the high sensitivity and selectivity required to identify and quantify low-abundance metabolites like 2-hydroxybutanoate and its derivatives in complex biological samples such as plasma, serum, and urine. nih.govnih.govnih.gov

Metabolomic profiling aims to provide a comprehensive snapshot of all small-molecule metabolites within a biological system. Untargeted metabolomics is used to screen for global changes in the metabolome, which can help identify novel biomarkers and metabolic pathways affected by a particular condition or stimulus. nih.gov

A typical LC-MS-based metabolomics workflow for analyzing 2-hydroxybutanoate and its related metabolites involves several key steps:

Sample Preparation: This step aims to remove interfering macromolecules like proteins and lipids and to extract the metabolites of interest. Common methods include protein precipitation with a cold organic solvent (e.g., methanol) or liquid-liquid extraction. youtube.comnih.gov

Chromatographic Separation: An LC system separates the complex mixture of metabolites prior to their introduction into the mass spectrometer. Reversed-phase chromatography is commonly used for its ability to separate compounds of intermediate polarity. youtube.com

Mass Spectrometric Analysis: The eluting compounds are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. High-resolution mass spectrometers (e.g., QTOF, Orbitrap) can determine the accurate mass of a metabolite, which is used to predict its elemental formula. sciencepublishinggroup.com

Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry is employed. A specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting pattern of fragment ions provides a structural fingerprint that can be compared against spectral libraries for confident identification. nih.govsciencepublishinggroup.com

Data Analysis: Sophisticated software is used to process the vast amount of data generated, perform peak detection, and align chromatograms. Statistical analysis is then used to identify metabolites that are significantly different between sample groups. nih.govnih.gov

Through these methods, 2-hydroxybutyric acid has been identified as a key metabolite in various physiological and pathological states. nih.gov Metabolomic studies have also begun to uncover its metabolic network, identifying related compounds such as succinic acid and various carnitine conjugates as potential downstream products or associated markers. nih.govresearchgate.nethmdb.ca

Computational and Theoretical Studies of S 2 Hydroxybutanoic Acid Stereochemistry

Molecular Dynamics Simulations of Enantiomeric Recognition and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of (S)-2-hydroxybutanoic acid, MD simulations are instrumental in understanding enantiomeric recognition—the process by which a chiral molecule or environment (like an enzyme) preferentially interacts with one enantiomer over the other.

Researchers employ MD simulations to model the interactions between the enantiomers of 2-hydroxybutanoic acid and a chiral selector, which can be an enzyme, a chiral stationary phase in chromatography, or another chiral molecule. The simulations reveal detailed information about the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex formed between the chiral selector and each enantiomer.

A typical MD simulation protocol involves:

System Setup: Building a 3D model of the system, including the (S)- or (R)-2-hydroxybutanoic acid, the chiral selector (e.g., an enzyme like Candida antarctica lipase B), and solvent molecules (typically water). chemrxiv.org

Force Field Application: Assigning a force field (e.g., AMBER, CHARMM, GROMACS) that defines the potential energy of the system based on the positions of its atoms. chemrxiv.org

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often on the nanosecond to microsecond timescale. dtu.dk

Analysis: Analyzing the resulting trajectory to understand conformational changes, interaction energies, and the stability of the diastereomeric complexes.

Studies on analogous systems, such as the resolution of secondary alcohols by lipases, have shown that the energy difference between the transition states of the two diastereomeric enzyme-substrate complexes determines the enantioselectivity. nih.gov By calculating these energy differences from MD simulations, researchers can predict which enantiomer will bind more favorably or react more quickly. Key parameters analyzed include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or enzyme. researchgate.net These simulations provide a molecular basis for the observed enantioselectivity in processes like enzymatic resolutions and chiral chromatography.

Quantum Mechanical Calculations for Reaction Pathway Analysis in Biocatalysis

Quantum mechanics (QM) provides a highly accurate description of chemical bonding and reactivity. QM calculations are essential for studying the details of chemical reactions, including the breaking and forming of bonds, which cannot be adequately described by the classical mechanics of MD simulations. In the biocatalytic synthesis of (S)-2-hydroxybutanoic acid, QM methods, often combined with molecular mechanics (MM) in hybrid QM/MM approaches, are used to elucidate reaction mechanisms and understand the origins of stereoselectivity. nih.govnih.gov

The synthesis of (S)-2-hydroxybutanoic acid often involves the stereoselective reduction of a precursor molecule, 2-ketobutanoic acid, catalyzed by enzymes such as reductases or dehydrogenases. A QM/MM study of such a reaction typically proceeds as follows:

Model Definition: The enzyme's active site, the substrate (2-ketobutanoic acid), and any cofactors (like NADPH) are defined as the QM region, treated with a high level of theory (e.g., Density Functional Theory - DFT). The rest of the protein and solvent are treated with a computationally less expensive MM force field. researchgate.netnih.gov

Potential Energy Surface (PES) Mapping: The energy of the system is calculated for various atomic arrangements along the reaction coordinate, from reactants to products. This mapping identifies transition states—the highest energy points on the reaction pathway.

Activation Energy Calculation: The energy difference between the reactants and the transition state, known as the activation energy barrier, is determined. The enzyme achieves catalysis by lowering this barrier.

For the reduction of 2-ketobutanoic acid, QM/MM calculations can model the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the substrate. nih.gov By calculating the activation energy barriers for the pathways leading to the (S) and (R) products, researchers can explain the enzyme's stereoselectivity. The enantiomer formed via the lower energy pathway will be the predominant product. For instance, QM/MM studies on human β-ketoacyl reductase have detailed a two-stage mechanism involving a nucleophilic hydride attack, with a calculated Gibbs energy barrier of 11.7 kcal/mol. researchgate.netnih.gov Similar calculations for the formation of the related compound 2-aceto-2-hydroxybutyrate have also been performed to explore the potential energy surface of the reaction. researchgate.net These theoretical analyses provide critical insights that can guide the engineering of enzymes for improved selectivity or efficiency.

In Silico Prediction of Chiral Selectivity and Molecular Conformations

In silico methods encompass a range of computational techniques used to predict molecular properties and interactions. For (S)-2-hydroxybutanoic acid, these methods are particularly valuable for predicting the chiral selectivity of potential catalysts and for determining the molecule's preferred three-dimensional shapes, or conformations.

Molecular Docking is a primary tool for predicting chiral selectivity. nih.gov This technique models the binding of a small molecule (a ligand, such as the R- or S-enantiomer of 2-hydroxybutanoic acid) into the active site of a receptor, typically an enzyme. The process involves:

Generating multiple possible binding poses for each enantiomer within the enzyme's active site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

A more negative docking score generally indicates a more stable complex and higher binding affinity. mdpi.com By comparing the best docking scores for the (S) and (R) enantiomers, one can predict which will be the preferred substrate for the enzyme. Studies have shown a significant correlation between the calculated docking energy difference between enantiomers (ΔΔG_docking) and the experimentally observed enantioselectivity of enzymes. nih.gov For example, docking studies of various inhibitors into the active site of pancreatic lipase utilize this principle to predict binding modes and affinities. bioinformation.netmdpi.com

Conformational Analysis involves finding the low-energy structures of an isolated molecule. For (S)-2-hydroxybutanoic acid, knowing its preferred conformations is crucial as these are the shapes the molecule will adopt when interacting with other molecules. Computational methods can systematically explore the rotational freedom around the molecule's single bonds to identify stable conformers and their relative energies, providing a foundational understanding of its structural properties.

Future Perspectives and Emerging Research Avenues in S 2 Hydroxybutanoate Science

Exploration of Novel Biocatalytic Pathways and Enzyme Discovery

The biosynthesis of (S)-2-hydroxybutanoate and its incorporation into polymers is a key area of ongoing research. Scientists are actively exploring novel biocatalytic pathways to enhance production efficiency and expand the range of accessible polymers. A primary strategy involves the metabolic engineering of microorganisms like Escherichia coli. nih.gov

One promising approach has been the construction of a heterologous metabolic pathway for the in vivo generation of 2-hydroxybutyrate (2HB) from glucose. nih.gov This pathway utilizes the citramalate (B1227619) pathway, where 2-ketobutyrate is synthesized from pyruvate (B1213749) and acetyl-CoA. The subsequent introduction of the Lactococcus lactis subsp. lactis Il1403 2HB dehydrogenase gene (panE) enables the conversion of 2-ketobutyrate to 2HB. nih.gov

The discovery and engineering of novel enzymes are central to these efforts. Researchers are investigating various CoA-transferases for their ability to activate (S)-2-hydroxybutanoate and facilitate its polymerization. Butyryl-CoA transferases from organisms like Eubacterium hallii, Faecalibacterium prausnitzii, and Anaerostipes caccae have shown potential in supporting the synthesis of polymers containing 2HB monomers. nih.gov In vitro analysis of these enzymes reveals varying activities towards 2-hydroxybutyrate, 3-hydroxybutyrate, and lactate, allowing for the potential production of terpolymers with tailored compositions. nih.gov

Table 1: Enzymes Investigated for Biocatalytic Production of 2-Hydroxybutyrate-Containing Polymers
EnzymeSource OrganismFunctionSubstratesReference
2HB dehydrogenase (panE)Lactococcus lactis subsp. lactis Il1403Conversion of 2-ketobutyrate to 2-hydroxybutyrate2-ketobutyrate nih.gov
Butyryl-CoA transferaseEubacterium halliiCoA activation of hydroxyacids2-hydroxybutyrate, 3-hydroxybutyrate, lactate nih.gov
Butyryl-CoA transferaseFaecalibacterium prausnitziiCoA activation of hydroxyacids2-hydroxybutyrate, 3-hydroxybutyrate, lactate nih.gov
Butyryl-CoA transferaseAnaerostipes caccaeCoA activation of hydroxyacids2-hydroxybutyrate, 3-hydroxybutyrate, lactate nih.gov
PHA Synthase (PhaC1PsSTQK)Engineered Pseudomonas sp.Polymerization of hydroxyacyl-CoAs2-hydroxybutyrate, glycolate (B3277807), 2-hydroxy-4-methylvalerate frontiersin.org

Advanced Applications in Sustainable Chemistry and Biomanufacturing

Sodium (S)-2-hydroxybutanoate is a key monomer for the production of poly(2-hydroxybutyrate) [P(2HB)], an artificial polyhydroxyalkanoate (PHA) with unique properties. frontiersin.org PHAs are biodegradable and biocompatible polyesters, positioning them as sustainable alternatives to petroleum-based plastics. wikipedia.org The biomanufacturing of P(2HB) and its copolymers represents a significant advancement in sustainable chemistry.

The physical properties of these polymers, such as transparency and stretchiness, differ from those of natural PHAs like poly(3-hydroxybutyrate) (PHB). frontiersin.org This opens up possibilities for novel applications in areas such as food packaging and medical devices. nih.gov The production of these polymers is often carried out in engineered microorganisms, which can be cultivated on renewable feedstocks. nih.gov

Research has shown that the production and molecular weight of P(2HB) can be influenced by fermentation conditions, such as temperature. frontiersin.org For instance, a significant increase in P(2HB) production and molecular weight was observed when the cultivation temperature was close to the glass transition temperature (Tg) of the polymer. frontiersin.org This finding provides a valuable strategy for controlling the material properties of the resulting bioplastic.

Table 2: Comparison of Poly(2-hydroxybutyrate) and Poly(3-hydroxybutyrate) Properties
PropertyPoly(2-hydroxybutyrate) [P(2HB)]Poly(3-hydroxybutyrate) [P(3HB)]Reference
TypeArtificial PHANatural PHA frontiersin.org
Glass Transition Temperature (Tg)30°C4°C frontiersin.org
Physical CharacteristicsTransparent and stretchyStiff and brittle frontiersin.orgwikipedia.org
BiosynthesisRequires engineered PHA synthaseProduced by various microorganisms frontiersin.orgwikipedia.org

Integration with Systems Biology for Comprehensive Metabolic Understanding

A deeper understanding of the metabolic networks involved in (S)-2-hydroxybutanoate production is crucial for optimizing yields and minimizing the formation of unwanted byproducts. Systems biology approaches, particularly the use of genome-scale metabolic models (GSMMs), are becoming indispensable tools in this endeavor. frontiersin.org

GSMMs provide a holistic view of an organism's metabolism, allowing for the in silico prediction of metabolic fluxes and the identification of targets for genetic engineering. nih.govmdpi.com By constructing a GSMM for a production host such as E. coli, researchers can simulate the effects of gene knockouts or overexpressions on the production of (S)-2-hydroxybutanoate. frontiersin.org This can guide the rational design of strains with enhanced production capabilities.

For example, flux balance analysis (FBA), a key technique in systems biology, can be used to predict the optimal growth and production rates under various substrate conditions. nih.gov This information is invaluable for designing efficient fermentation processes. The integration of GSMMs with dynamic models of bioreactor conditions can further refine these predictions and lead to more robust and scalable production strategies. frontiersin.org

Development of Advanced Chiral Materials with Tunable Properties

The chirality of (S)-2-hydroxybutanoate makes it an attractive building block for the development of advanced materials with specific, tunable properties. The incorporation of 2-hydroxybutyrate monomers into polyhydroxyalkanoates can significantly alter the physical and mechanical characteristics of the resulting polymer. mdpi.com

By creating copolymers of 2-hydroxybutyrate with other monomers, such as 3-hydroxybutyrate, it is possible to tailor properties like crystallinity, melting point, and flexibility. wikipedia.orgnih.gov This allows for the design of materials suited for specific applications, from flexible films to rigid scaffolds for tissue engineering. nih.gov

The ability to control the stereochemistry of the polymer backbone also opens up possibilities for creating materials with unique optical or biological properties. For example, P(2HB) has been shown to form stereocomplexes, which can further enhance its material properties. frontiersin.org The development of additive manufacturing techniques for these novel polymers will enable the fabrication of complex, three-dimensional structures with precisely controlled architectures. nih.gov

Q & A

Basic: What are the standard synthetic routes for Sodium (S)-2-hydroxybutanoate, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer:
this compound is typically synthesized via enantioselective hydrolysis of racemic 2-hydroxybutanoic acid esters using chiral catalysts or enzymes. Key steps include:

  • Ester Hydrolysis : Use lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze the (S)-enantiomer from racemic butyl esters .
  • Salt Formation : React the free acid with sodium hydroxide under controlled pH (pH 7–8) to precipitate the sodium salt .
  • Optimization : Adjust reaction temperature (25–40°C) and solvent polarity (aqueous-organic biphasic systems) to enhance enantiomeric excess (e.e.). Monitor purity via chiral HPLC with a cellulose-based column .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.